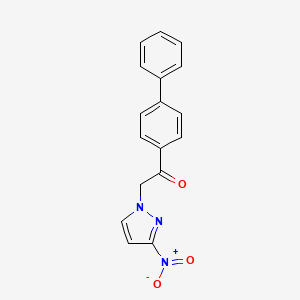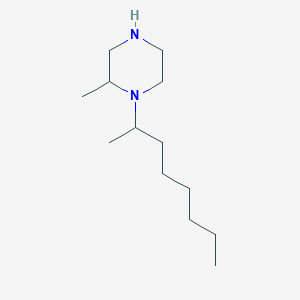
1-(2,2-Dimethoxypropyl)-3-nitro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2,2-Dimethoxypropyl)-3-nitro-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The “2,2-Dimethoxypropyl” part suggests the presence of a propyl group (a three-carbon chain) with two methoxy groups attached to the second carbon .
Molecular Structure Analysis
The molecular structure of “this compound” would likely feature a pyrazole ring, a propyl chain, and two methoxy groups. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions . The presence of the nitro group might make the compound more reactive towards reduction reactions .Aplicaciones Científicas De Investigación
Pyrazolines, including 1-(2,2-Dimethoxypropyl)-3-nitro-1H-pyrazole, are significant heterocyclic compounds known for their diverse biological properties. These nitrogen-containing five-membered ring compounds have stimulated extensive research due to their various pharmacological effects. Pyrazoline derivatives demonstrate a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer, and many others. This wide range of activities is attributed to the structural versatility and reactivity of pyrazolines, making them valuable in therapeutic applications and pharmaceutical compositions (Shaaban, Mayhoub, & Farag, 2012).
Synthesis and Chemical Properties
The synthesis of pyrazole derivatives, including this compound, typically involves condensation followed by cyclization. These synthetic routes are crucial for developing pyrazole-based heterocyclic compounds with potential yields under various conditions. The synthetic methodologies highlight the adaptability of pyrazoles as synthons in organic chemistry, underpinning their extensive applications in creating biologically active compounds. Pyrazole derivatives exhibit widespread biological activities, such as anticancer, analgesic, anti-inflammatory, and antimicrobial effects, underscoring their importance in medicinal chemistry (Dar & Shamsuzzaman, 2015).
Applications in Drug Development
Pyrazoline derivatives, by virtue of their structural diversity and biological activity, are employed in the development of new therapeutic agents. Their application in anticancer research is particularly noteworthy. These compounds have shown significant efficacy against various cancer cell lines, offering a promising avenue for novel anticancer drug development. The exploration of pyrazoline derivatives in medicinal chemistry is driven by their potential to act as effective therapeutic agents with diverse biological activities. This has led to a growing interest in the synthesis of novel pyrazoline derivatives with enhanced pharmacological profiles (Ray et al., 2022).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2,2-dimethoxypropyl)-3-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O4/c1-8(14-2,15-3)6-10-5-4-7(9-10)11(12)13/h4-5H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFPZFKGHGDFOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC(=N1)[N+](=O)[O-])(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(2-Methoxy-5-methylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea; 97%](/img/structure/B6330438.png)
![(4-Chlorocarbonyl-[1,2,3]thiadiazol-5-yl)-carbamic acid ethyl ester; 95%](/img/structure/B6330441.png)




![3-Nitro-1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole](/img/structure/B6330487.png)

![2-[2-(Dibromo-1H-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione; 95%](/img/structure/B6330498.png)